molecular formula C₁₆H₂₃BrO₁₀ B1140152 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside CAS No. 16977-78-9

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B1140152
CAS No.: 16977-78-9
M. Wt: 455.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: is a chemical compound with the molecular formula C16H23BrO10 and a molecular weight of 455.25 g/mol . It is a derivative of beta-D-glucopyranoside, where the hydroxyl groups are acetylated, and a bromoethyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and biochemical research due to its unique structural properties.

Scientific Research Applications

Chemistry: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is used as an intermediate in the synthesis of various bioactive molecules and complex carbohydrates. It serves as a building block for the preparation of glycosylated compounds .

Biology: In biological research, this compound is used to study glycosylation processes and the role of carbohydrates in biological systems. It is also employed in the synthesis of glycosylated proteins and peptides .

Medicine: The compound is used in the development of glycosylated drugs and prodrugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of surfactants and emulsifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of beta-D-glucopyranoside followed by the introduction of the bromoethyl group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The bromoethyl group is then introduced using bromoethanol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation and bromination, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon. This property makes it a valuable intermediate in the synthesis of glycosylated compounds .

Comparison with Similar Compounds

  • 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Fluoroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Comparison: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers moderate reactivity, making it suitable for a wide range of nucleophilic substitution reactions. The iodo derivative is more reactive but less stable, while the chloro and fluoro derivatives are less reactive but more stable .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIUUNDCFRMRS-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside a molecule of interest in surfactant research?

A1: This compound serves as a key intermediate in the synthesis of glucocationic surfactants []. These surfactants are intriguing because they incorporate a carbohydrate moiety, potentially allowing for specific interactions with biological systems. The 2-bromoethyl group in the molecule provides a reactive site for further modification, enabling the attachment of various hydrophobic chains to fine-tune the surfactant's properties.

Q2: What challenges were encountered in the synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how were they addressed?

A2: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside requires careful optimization to ensure good yields and high stereoselectivity []. The research paper mentions that the preparation of this molecule was specifically studied to improve these aspects. While the specific strategies employed are not detailed in the abstract, they likely involve adjusting reaction conditions, employing different catalysts, or utilizing protecting groups to control the reaction pathway and favor the desired product.

Q3: How do the properties of these novel glucocationic surfactants compare to traditional cationic surfactants?

A3: The research indicates that the inclusion of the glucosidic moiety in the surfactant structure influences its critical micelle concentration (CMC) differently compared to traditional glucopyridinium cationic surfactants []. Additionally, these glucocationic surfactants exhibit a tendency to form premicellar aggregates in solution as their hydrophobic character increases []. These distinct aggregation behaviors highlight the impact of incorporating carbohydrates into surfactant design and suggest potential for unique applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.